molecular formula C8H12F3NO3 B13482694 4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid

4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid

Cat. No.: B13482694
M. Wt: 227.18 g/mol
InChI Key: JTEWGUPKGKHKSM-UHFFFAOYSA-N
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Description

4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid is a fluorinated carboxylic acid with a molecular weight of 227.18 g/mol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid typically involves the reaction of 4-methylpentanoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes, where the raw materials are reacted in large reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(2,2,2-trifluoroacetamido)pentanoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique reactivity in chemical synthesis .

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

4-methyl-4-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-7(2,4-3-5(13)14)12-6(15)8(9,10)11/h3-4H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

JTEWGUPKGKHKSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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